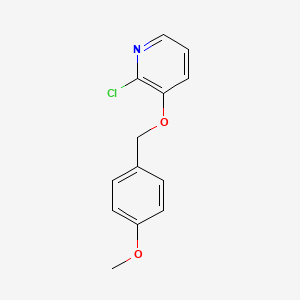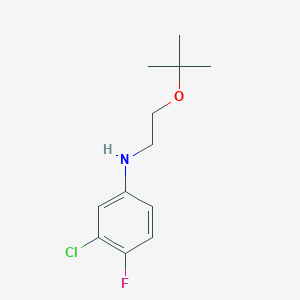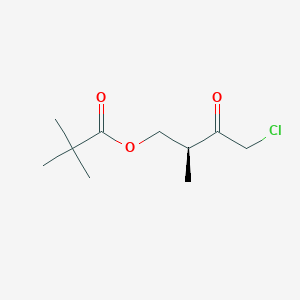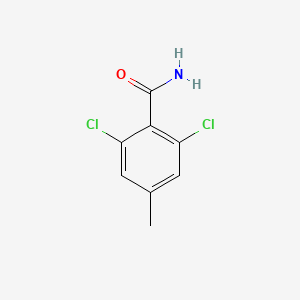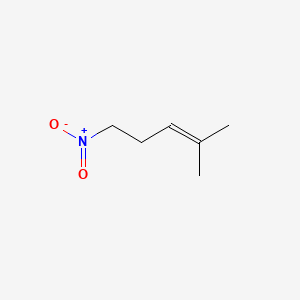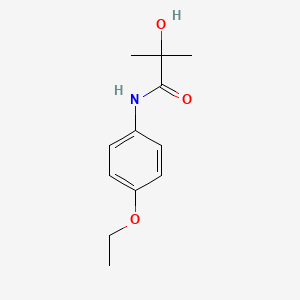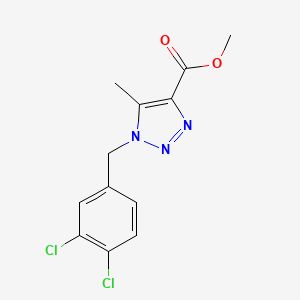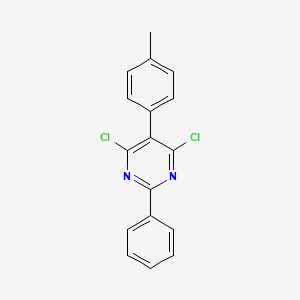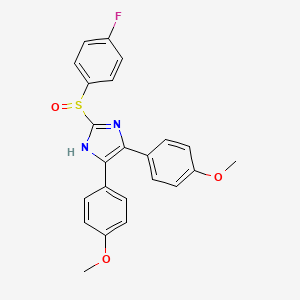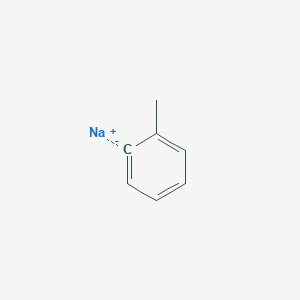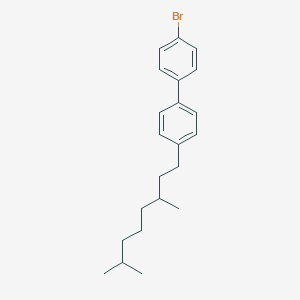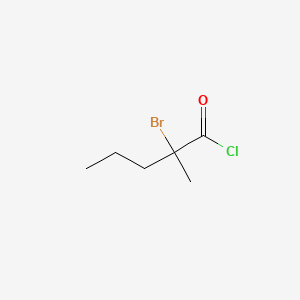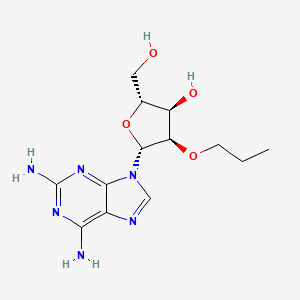![molecular formula C18H19NO6 B8455215 1,2,3-trimethoxy-5-[(1Z)-2-(4-methoxy-3-nitrophenyl)ethenyl]benzene](/img/structure/B8455215.png)
1,2,3-trimethoxy-5-[(1Z)-2-(4-methoxy-3-nitrophenyl)ethenyl]benzene
Übersicht
Beschreibung
1,2,3-trimethoxy-5-[(1Z)-2-(4-methoxy-3-nitrophenyl)ethenyl]benzene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a methoxy group, a trimethoxyphenyl group, and a nitrobenzene moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-trimethoxy-5-[(1Z)-2-(4-methoxy-3-nitrophenyl)ethenyl]benzene typically involves multi-step organic reactions. One common method includes the reaction of 3,4,5-trimethoxybenzaldehyde with 2-methoxy-5-nitrobenzyl bromide under basic conditions to form the desired product. The reaction conditions often require the use of solvents like dichloromethane or ethanol and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3-trimethoxy-5-[(1Z)-2-(4-methoxy-3-nitrophenyl)ethenyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst can convert the nitro group to an amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in ethanol or hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1,2,3-trimethoxy-5-[(1Z)-2-(4-methoxy-3-nitrophenyl)ethenyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific cellular pathways.
Industry: Utilized in the development of advanced materials and as a component in various chemical processes.
Wirkmechanismus
The mechanism of action of 1,2,3-trimethoxy-5-[(1Z)-2-(4-methoxy-3-nitrophenyl)ethenyl]benzene involves its interaction with cellular targets such as tubulin and other proteins involved in cell division. The compound can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it may modulate signaling pathways like the JNK pathway, contributing to its anti-cancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Combretastatin A4: Another compound with a trimethoxyphenyl group known for its anti-cancer properties.
Podophyllotoxin: Contains a similar structural motif and is used in cancer treatment.
Colchicine: Shares the trimethoxyphenyl group and is used to treat gout and other inflammatory conditions.
Uniqueness
1,2,3-trimethoxy-5-[(1Z)-2-(4-methoxy-3-nitrophenyl)ethenyl]benzene is unique due to its combination of methoxy, trimethoxyphenyl, and nitrobenzene groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit tubulin polymerization and modulate specific signaling pathways sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C18H19NO6 |
|---|---|
Molekulargewicht |
345.3 g/mol |
IUPAC-Name |
1,2,3-trimethoxy-5-[2-(4-methoxy-3-nitrophenyl)ethenyl]benzene |
InChI |
InChI=1S/C18H19NO6/c1-22-15-8-7-12(9-14(15)19(20)21)5-6-13-10-16(23-2)18(25-4)17(11-13)24-3/h5-11H,1-4H3 |
InChI-Schlüssel |
PXLJRDOKORMMCA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
